N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Anticancer Activity
N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide and its derivatives have shown significant promise in anticancer research. A study by (Ravinaik et al., 2021) reported the synthesis and evaluation of these compounds for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug etoposide.
Antimicrobial Agents
The synthesis of this compound derivatives as antimicrobial agents has been explored in several studies. (Bikobo et al., 2017) synthesized a series of derivatives and screened them for antimicrobial activity against various bacterial and fungal strains, finding some more potent than reference drugs.
Synthesis and Characterization
The process of synthesizing this compound derivatives has been an area of interest. For example, (Saeed, 2009) describes a microwave-promoted synthesis of these compounds, offering a more efficient and cleaner method than traditional approaches.
Novel Fluorescent Compounds
The potential for this compound derivatives in developing novel fluorescent compounds has been investigated. (Zhang et al., 2017) synthesized a series of derivatives and analyzed their photophysical properties, noting properties like solid-state fluorescence and aggregation-induced emission effect.
Antihyperglycemic Agents
Research into the potential antihyperglycemic properties of this compound derivatives has been conducted. A study by (Nomura et al., 1999) identified a series of these compounds as candidates for diabetes mellitus treatment.
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4g/mol |
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H14N2OS/c1-12-18-16(11-21-12)13-7-9-15(10-8-13)19-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChI Key |
JNGXZFTYKGXDPW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.